molecular formula C15H24N2O17P2 B1216138 UDP-galactose CAS No. 2956-16-3

UDP-galactose

Cat. No.: B1216138
CAS No.: 2956-16-3
M. Wt: 566.30 g/mol
InChI Key: HSCJRCZFDFQWRP-ABVWGUQPSA-N
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Biological Activity

UDP-galactose (UDP-Gal) is a crucial nucleotide sugar involved in various biological processes, including glycosylation, metabolism, and cellular signaling. This article delves into the biological activity of this compound, highlighting its role in metabolism, implications in disease states, and its transport mechanisms.

Overview of this compound

This compound is synthesized from galactose-1-phosphate and uridine triphosphate (UTP) through the action of the enzyme galactose-1-phosphate uridylyltransferase (GALT). UDP-Gal serves as a donor of galactose residues for glycosylation reactions, which are essential for the formation of glycoproteins and glycolipids.

Biological Functions

1. Glycosylation:
UDP-Gal is integral to the glycosylation of proteins and lipids. This process affects protein folding, stability, and cell signaling. Glycosylation is vital for cellular functions such as adhesion, immune response, and pathogen recognition.

2. Metabolic Pathways:
UDP-Gal participates in the Leloir pathway of galactose metabolism. It is converted to UDP-glucose (UDP-Glc), which is crucial for energy metabolism and biosynthesis of glycogen.

3. Cellular Signaling:
Research indicates that UDP-Gal influences signaling pathways related to cancer progression. Increased expression of this compound transporters has been observed in various cancers, suggesting a role in modulating cell adhesion and tumor metastasis .

Case Studies

Case Study 1: Galactosemia
Galactosemia is a genetic disorder resulting from deficiencies in enzymes involved in galactose metabolism, particularly GALT. Patients with classic galactosemia exhibit elevated levels of galactose-1-phosphate and reduced UDP-Gal levels, leading to severe metabolic disturbances. A pilot study demonstrated that early diagnosis and dietary management significantly improve biochemical markers and neurodevelopmental outcomes in affected children .

Case Study 2: Cancer Research
A study examining colon cancer tissues revealed that the expression levels of this compound transporter mRNA are significantly higher compared to non-malignant tissues. This upregulation correlates with increased synthesis of carbohydrate determinants that facilitate cancer cell adhesion, indicating that UDP-Gal may play a role in tumor biology .

Transport Mechanisms

This compound transporters are essential for the translocation of nucleotide sugars across cellular membranes. The Golgi apparatus houses several nucleotide sugar transporters that facilitate the movement of UDP-Gal into the lumen for glycosylation processes .

Research Findings

Recent studies have elucidated several key findings regarding this compound:

  • Enzymatic Activity: The activity of GALT is critical for maintaining normal levels of UDP-Gal. Mutations in the GALT gene lead to reduced enzyme function and impaired UDP-Gal synthesis .
  • Kinetic Properties: The kinetic constants for GALT show a high affinity for galactose-1-phosphate but are significantly affected by the presence of other sugars such as glucose .
  • Metabolic Regulation: The presence of glucose can inhibit the conversion of galactose into UDP-Gal, highlighting a regulatory mechanism that balances sugar metabolism .

Data Tables

Parameter Value
K_m (Gal1P)~2 mM
K_m (Glc1P)~20 μM
V_max (GALT)Significantly reduced in GALT-deficient cells
Concentration ThresholdsElevated in cancer tissues

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8+,9-,10+,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCJRCZFDFQWRP-ABVWGUQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O17P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60903962
Record name Uridine diphosphate galactose
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Molecular Weight

566.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Disodium salt: White powder; [Sigma-Aldrich MSDS], Solid
Record name Uridine diphosphate galactose
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Record name Uridine diphosphategalactose
Source Human Metabolome Database (HMDB)
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CAS No.

2956-16-3
Record name UDP-Galactose
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Record name Uridine diphosphate galactose
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002956163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galactose-uridine-5'-diphosphate
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Record name Uridine diphosphate galactose
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Record name URIDINE 5'-DIPHOSPHOGALACTOSE
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Record name Uridine diphosphategalactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000302
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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